molecular formula C8H7NO5 B1312149 3-Methoxy-5-nitrobenzoic acid CAS No. 78238-12-7

3-Methoxy-5-nitrobenzoic acid

Cat. No.: B1312149
CAS No.: 78238-12-7
M. Wt: 197.14 g/mol
InChI Key: QXIIPLXNJAJOMR-UHFFFAOYSA-N
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Safety and Hazards

3-Methoxy-5-nitrobenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxy-5-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of 3-methoxybenzoic acid using a mixture of nitric acid and sulfuric acid . The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Another method involves the methylation of 5-nitrobenzoic acid using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . This reaction introduces the methoxy group at the third position on the benzene ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and methylation reactions. These processes are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent product quality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-5-nitrobenzoic acid is unique due to the specific positioning of the methoxy and nitro groups, which influences its chemical reactivity and biological activity. This unique structure makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-methoxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIIPLXNJAJOMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415418
Record name 3-methoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78238-12-7
Record name 3-methoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-5-nitrobenzoic acid
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Synthesis routes and methods I

Procedure details

The above ester (3.45 g, 16 mM) was dissolved in THF (100 ml), treated with 1M NaOH (25 ml), and stirred at ambient temperature for 5 hours. After removal of the solvent, the residue was treated with water (50 ml), acidified with 2M sulfuric acid, and extracted with ethyl acetate (3×60 ml). The combined organic extracts were washed with aqueous NaH2PO4, brine, and dried over MgSO4. Evaporation gave 3-methoxy-5-nitrobenzoic acid, which was allylated essentially as in Example 1, except that the chromatographic purification used a mixture of petrol/ethyl acetate (6:1), to give allyl 3-methoxy-5-nitrobenzoate. Nmr (CDCl3): δ 3.95 (s, 3H); 4.87 (dt, 2H); 5.31-5.48 (m, 2H); 5.95-6.15 (m, 1H); 7.89 (t, 1H); 7.92 (t, 1H); 8.46 (t, 1H).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Using a procedure analogous to that described for the preparation of 89B, 93B was reacted with sodium hydroxide to give 93C. LC/MS 198 (M+H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying 4-hydroxy-3-methoxy-5-nitrobenzoic acid in the context of 5-carboxyvanillate decarboxylases?

A: 4-Hydroxy-3-methoxy-5-nitrobenzoic acid serves as a valuable tool to investigate the structure and function of 5-carboxyvanillate decarboxylases. This compound is likely a substrate analog that binds to the enzyme's active site. By analyzing the crystal structures of the enzyme complexed with 4-hydroxy-3-methoxy-5-nitrobenzoic acid, researchers can gain insights into the enzyme's catalytic mechanism and substrate specificity. [, , , ]

Q2: What do the crystal structures reveal about the interaction between 4-hydroxy-3-methoxy-5-nitrobenzoic acid and 5-carboxyvanillate decarboxylases?

A: The crystal structures provide a detailed view of how 4-hydroxy-3-methoxy-5-nitrobenzoic acid interacts with the enzyme's active site. This information helps researchers understand the specific amino acid residues involved in substrate binding and catalysis. [, , , ] For example, one study revealed the high-resolution structure of the complex with manganese present in the active site. [] Another study investigated the impact of a specific mutation (D314N) on ligand binding. []

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